molecular formula C28H31N3O3 B2884939 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethyl-6-methylphenyl)urea CAS No. 1023836-99-8

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethyl-6-methylphenyl)urea

Cat. No.: B2884939
CAS No.: 1023836-99-8
M. Wt: 457.574
InChI Key: UTDXAJGVRRNFDU-UHFFFAOYSA-N
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Description

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethyl-6-methylphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline moiety, which is known for its biological activity.

Preparation Methods

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethyl-6-methylphenyl)urea typically involves multiple steps. One common method starts with the preparation of the isoquinoline derivative, followed by its reaction with a phenyl isocyanate derivative under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethyl-6-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s isoquinoline moiety is known for its biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways involved in signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Similar compounds include other isoquinoline derivatives, such as:

  • 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea
  • 1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]

Compared to these compounds, 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethyl-6-methylphenyl)urea is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O3/c1-5-20-8-6-7-18(2)27(20)31-28(32)30-22-11-9-19(10-12-22)15-24-23-17-26(34-4)25(33-3)16-21(23)13-14-29-24/h6-12,16-17H,5,13-15H2,1-4H3,(H2,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDXAJGVRRNFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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